Biochemical Potency: BMS-5 vs. Allosteric Inhibitor TH-257 and ATP-Competitive Analog BMS-3
In cell-free enzymatic assays, BMS-5 inhibits LIMK1 and LIMK2 with IC50 values of 7 nM and 8 nM, respectively. This represents a ~12-fold greater potency against LIMK1 compared to the allosteric inhibitor TH-257 (IC50 = 84 nM), and a ~5-fold greater potency against LIMK2 compared to TH-257 (IC50 = 39 nM) . However, BMS-5 is slightly less potent than its direct analog BMS-3, which shows IC50 values of 5 nM and 6 nM for LIMK1 and LIMK2 [1].
| Evidence Dimension | LIMK1 and LIMK2 Inhibition (Biochemical IC50) |
|---|---|
| Target Compound Data | LIMK1: 7 nM; LIMK2: 8 nM |
| Comparator Or Baseline | TH-257 (LIMK1: 84 nM, LIMK2: 39 nM); BMS-3 (LIMK1: 5 nM, LIMK2: 6 nM) |
| Quantified Difference | BMS-5 is 12x more potent than TH-257 against LIMK1, and 5x more potent against LIMK2. BMS-5 is 1.4x less potent than BMS-3 against LIMK1, and 1.3x less potent against LIMK2. |
| Conditions | Cell-free kinase assay using biotinylated ADF substrate and 1 µM ATP |
Why This Matters
This quantifies BMS-5's position in the potency hierarchy, justifying selection when high target engagement is required but where the slightly greater potency of BMS-3 is not critical or where functional data for BMS-5 is more robust.
- [1] MedChemExpress. (n.d.). LIM Kinase (LIMK) Inhibitors Comparison Table. Retrieved from https://www2.medchemexpress.com/Targets/LIM Kinase (LIMK)/LIM Kinase (LIMK)-comparison.html View Source
